Cas no 2172010-01-2 (1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
- 2172010-01-2
- EN300-1594455
-
- Inchi: 1S/C9H15N3O3/c1-3-15-5-4-12-9(7-14-2)8(6-13)10-11-12/h6H,3-5,7H2,1-2H3
- InChI Key: KGLNHDCEXCQUBJ-UHFFFAOYSA-N
- SMILES: O(CC)CCN1C(=C(C=O)N=N1)COC
Computed Properties
- Exact Mass: 213.11134135g/mol
- Monoisotopic Mass: 213.11134135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 66.2Ų
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594455-0.05g |
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172010-01-2 | 0.05g |
$1247.0 | 2023-06-04 | ||
Enamine | EN300-1594455-0.5g |
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172010-01-2 | 0.5g |
$1426.0 | 2023-06-04 | ||
Enamine | EN300-1594455-100mg |
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172010-01-2 | 100mg |
$1307.0 | 2023-09-23 | ||
Enamine | EN300-1594455-500mg |
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172010-01-2 | 500mg |
$1426.0 | 2023-09-23 | ||
Enamine | EN300-1594455-250mg |
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172010-01-2 | 250mg |
$1366.0 | 2023-09-23 | ||
Enamine | EN300-1594455-1000mg |
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172010-01-2 | 1000mg |
$1485.0 | 2023-09-23 | ||
Enamine | EN300-1594455-0.25g |
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172010-01-2 | 0.25g |
$1366.0 | 2023-06-04 | ||
Enamine | EN300-1594455-2.5g |
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172010-01-2 | 2.5g |
$2912.0 | 2023-06-04 | ||
Enamine | EN300-1594455-50mg |
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172010-01-2 | 50mg |
$1247.0 | 2023-09-23 | ||
Enamine | EN300-1594455-2500mg |
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172010-01-2 | 2500mg |
$2912.0 | 2023-09-23 |
1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde Related Literature
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
Additional information on 1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
Introduction to 1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172010-01-2)
The compound 1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172010-01-2) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aldehyde, characterized by its triazole core and functionalized aldehyde group, has garnered considerable attention due to its versatile applications in drug discovery and synthetic chemistry. The structural motif of this molecule integrates both lipophilic and hydrophilic moieties, which are critical for optimizing pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.
Recent studies have highlighted the potential of triazole derivatives in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The aldehyde functionality in 1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde serves as a reactive handle for further chemical modifications, enabling the synthesis of complex pharmacophores. This reactivity has been exploited in the development of novel inhibitors targeting enzymes such as kinases and proteases, which play pivotal roles in disease pathogenesis.
In the realm of medicinal chemistry, the 1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde scaffold has been investigated for its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions. The presence of both ethoxy and methoxymethyl groups enhances the compound's solubility in aqueous environments while maintaining sufficient lipophilicity for cell membrane permeability. Such properties are particularly advantageous in designing prodrugs or drug candidates intended for oral or parenteral administration.
Advances in computational chemistry have facilitated the rational design of derivatives based on 1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde, allowing researchers to predict binding affinities and optimize lead structures before experimental synthesis. Molecular docking studies have demonstrated its potential as a scaffold for developing small-molecule inhibitors of bacterial biofilm formation, addressing emerging challenges in antibiotic resistance. The compound's unique structural features also make it a candidate for exploring new therapeutic strategies against viral infections by interfering with viral protease activity or replication mechanisms.
The synthesis of 1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde involves multi-step organic transformations that showcase the synergy between traditional synthetic methodologies and modern catalytic approaches. The introduction of the triazole ring via cycloaddition reactions with azides has been refined to achieve high yields and selectivity. Additionally, protecting group strategies have been employed to safeguard the reactive aldehyde moiety during subsequent functionalization steps.
From a biochemical perspective, the compound's ability to modulate enzyme activity has been linked to its interaction with metal ions such as zinc or magnesium, which are cofactors for numerous enzymatic processes. This observation has spurred interest in its potential applications in treating neurological disorders where metal ion dysregulation is implicated. Furthermore, the methoxymethyl group provides a site for further derivatization into ether-linked analogs or glycosides, expanding its utility in carbohydrate-based drug design.
The pharmacological evaluation of 1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde has revealed promising results in preclinical models. Its ability to inhibit pro-inflammatory cytokine production suggests a role in developing treatments for chronic inflammatory conditions such as rheumatoid arthritis or Crohn's disease. Moreover, its interaction with cytochrome P450 enzymes has been studied to assess metabolic stability and potential drug-drug interactions.
In conclusion, 1-(2-ethoxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172010-01-2) exemplifies the innovative spirit of modern medicinal chemistry. Its unique structural features and functional versatility position it as a valuable building block for future therapeutics. As research continues to uncover new biological targets and synthetic methodologies, 2172010-01-2 will undoubtedly play a pivotal role in shaping next-generation pharmaceutical solutions.
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